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Compound of Interest

Compound Name: 2-Chlorobenzylhydrazine

Cat. No.: B044810 Get Quote

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Chlorobenzylhydrazine, a molecule of interest in synthetic chemistry and drug development.

Due to the limited availability of data for the free base, this document focuses on the

spectroscopic characteristics of its stable hydrochloride salt, (2-chlorobenzyl)hydrazine

hydrochloride. The data presented herein, including Nuclear Magnetic Resonance (NMR),

Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are essential for the structural

elucidation and quality control of this compound.

Chemical Structure
Compound: 2-Chlorobenzylhydrazine (and its hydrochloride salt) Molecular Formula:

C₇H₉ClN₂ Molecular Weight: 156.62 g/mol Structure:
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR Spectroscopy
A proton NMR spectrum of (o-chlorobenzyl)hydrazine, hydrochloride is available and provides

key insights into the proton environments.[1] The spectrum was recorded on a Varian A-60

instrument using Trifluoroacetic acid (TFA) as the solvent.[1]

Table 1: ¹H NMR Data for (2-Chlorobenzyl)hydrazine Hydrochloride

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

Data not available m 4H Aromatic protons

Data not available s 2H Benzyl protons (CH₂)

Unobserved - - NH and NH₂ protons

Note: Specific chemical shift values were not publicly available without a subscription to the

spectral database. The NH and NH₂ protons were noted as unobserved, which is common in

acidic solvents like TFA due to proton exchange.

¹³C NMR Spectroscopy
While a specific ¹³C NMR spectrum for 2-chlorobenzylhydrazine or its hydrochloride was not

found, data for the closely related benzylhydrazine dihydrochloride is available and can be

used for estimation.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Chlorobenzylhydrazine
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Carbon Atom Predicted Chemical Shift (δ) ppm

C (aromatic, attached to CH₂) ~135-140

C (aromatic, attached to Cl) ~130-135

C-H (aromatic) ~125-130

CH₂ (benzyl) ~50-55

Note: These are estimated ranges based on typical values for substituted benzenes and

benzylamines.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. An FTIR

spectrum for (o-chlorobenzyl)hydrazine, hydrochloride is available.[1]

Table 3: Key IR Absorptions for (2-Chlorobenzyl)hydrazine Hydrochloride

Wavenumber (cm⁻¹) Intensity Assignment

~3400-3200 Strong, Broad N-H stretching (NH₂⁺, NH⁺)

~3100-3000 Medium C-H stretching (aromatic)

~2900-2800 Medium C-H stretching (aliphatic CH₂)

~1600, ~1475 Medium C=C stretching (aromatic)

~1100-1000 Strong C-N stretching

~750 Strong C-Cl stretching

Note: The broad and strong absorption in the 3400-3200 cm⁻¹ region is characteristic of the

ammonium and hydrazinium salt moieties.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. While a specific mass spectrum for 2-chlorobenzylhydrazine was not found,
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the expected fragmentation pattern can be predicted. For the related compound

benzylhydrazine, the mass spectrum shows a molecular ion peak and characteristic fragments.

Table 4: Predicted Mass Spectrometry Data for 2-Chlorobenzylhydrazine

m/z Value Interpretation

156/158
Molecular ion peak (M⁺) with isotopic pattern for

one chlorine atom

125/127 Loss of NHNH₂ fragment

91 Tropylium ion (C₇H₇⁺)

Note: The presence of chlorine would result in a characteristic M+2 peak with an intensity of

about one-third of the M peak.

Experimental Protocols
Detailed experimental protocols for the acquisition of the cited data are not fully available.

However, based on the information from the search results, the following general procedures

can be outlined.

NMR Spectroscopy
Sample Preparation: The sample of (o-chlorobenzyl)hydrazine, hydrochloride would be

dissolved in a suitable deuterated solvent, such as Trifluoroacetic acid (TFA) as indicated in

the available data.[1]

Instrumentation: A Nuclear Magnetic Resonance (NMR) spectrometer, such as a Varian A-

60, would be used.[1]

Data Acquisition: Standard pulse sequences would be used to acquire ¹H and ¹³C NMR

spectra.

IR Spectroscopy
Sample Preparation: The solid sample of (o-chlorobenzyl)hydrazine, hydrochloride would be

prepared for analysis, likely using a KBr pellet or as a thin film on a salt plate for

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b044810?utm_src=pdf-body
https://dev.spectrabase.com/spectrum/edRubSZajx
https://dev.spectrabase.com/spectrum/edRubSZajx
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b044810?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


transmission, or directly on an ATR crystal.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer would be used.

Data Acquisition: The spectrum would be recorded over the standard mid-IR range (typically

4000-400 cm⁻¹).

Mass Spectrometry
Sample Introduction: The sample would be introduced into the mass spectrometer, likely via

direct infusion or after separation by gas chromatography (GC-MS).

Ionization: An ionization technique such as Electron Ionization (EI) would be used to

generate charged fragments.

Detection: The ions would be separated based on their mass-to-charge ratio (m/z) and

detected.

Visualizations
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic characterization of a

chemical compound like 2-Chlorobenzylhydrazine.
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A logical workflow for the synthesis and spectroscopic characterization of a chemical
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Analysis of 2-Chlorobenzylhydrazine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b044810#spectroscopic-data-of-2-
chlorobenzylhydrazine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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